2,3,3',4-Tetrabromodiphenyl ether

Description

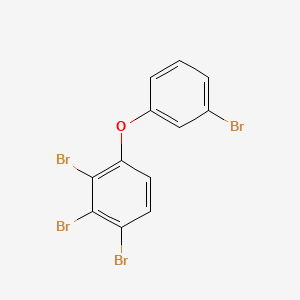

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUMJGEWQPWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881108 | |

| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Composition of commercial Tetrabromodiphenyl ether: 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether and 6-7% hexabromodiphenyl ether." [HSDB] | |

| Record name | Tetrabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.20X10-6 mm Hg at 25 °C | |

| Details | Sjodin A et al; Environ Int 29: 829-39 (2003) | |

| Record name | Tetrabromodiphenyl Ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

446254-27-9, 40088-47-9 | |

| Record name | 2,3,3',4-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GBI36957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrabromodiphenyl Ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of 2,3,3 ,4 Tetrabromodiphenyl Ether

Sources and Emission Pathways

Contribution from Electronic Waste (e-waste) Recycling and Disposal Activities

Electronic waste (e-waste) represents a major source of 2,3,3',4-tetrabromodiphenyl ether in the environment. mdpi.com PBDEs are extensively used as flame retardants in the plastic components of electronic devices such as television housings and computer casings. epa.govepa.govepa.gov The improper disposal and recycling of e-waste, particularly in developing countries with less stringent environmental regulations, lead to the direct release of these compounds into the soil, water, and air. mdpi.com

Informal e-waste recycling activities, such as open burning to recover valuable metals, can release significant quantities of PBDEs. youtube.com These processes not only disperse the original compounds but can also lead to the formation of other toxic byproducts. Studies have shown that soil and sediment concentrations of PBDEs are significantly elevated in areas surrounding e-waste dismantling and recycling facilities. mdpi.com For instance, in some e-waste dismantling areas, the concentration of PBDEs in the soil can range from approximately 400 to 3000 μg/kg. mdpi.com

The table below illustrates the levels of PBDEs found in soil at e-waste recycling sites.

| E-waste Recycling Site | PBDE Concentration in Soil (μg/kg) |

| Taizhou | 400 - 3000 |

| Guiyu | 400 - 3000 |

Release from Consumer Products and Building Materials (e.g., plastics, textiles, foams)

Beyond e-waste, this compound is released from a wide array of consumer products and building materials where it has been used as a flame retardant. nih.govnih.gov These include:

Plastics: Used in various consumer electronics and appliances. epa.govepa.govepa.gov

Textiles: Applied to upholstery, curtains, and carpets to reduce flammability. nih.govnih.gov

Foams: Incorporated into polyurethane foam for furniture and mattresses. nih.govnih.gov

The release of this compound from these products occurs through volatilization, leaching, and the degradation of the materials over time. nih.gov Everyday use and abrasion of these products can also contribute to the release of dust particles containing the compound.

Indoor Environmental Presence and Pathways of Dispersal

As a result of its use in numerous household items, this compound is a common indoor pollutant. nih.gov The primary pathway of dispersal in indoor environments is through the shedding of dust from products containing PBDEs. This contaminated dust can be found on floors, surfaces, and in the air. nih.gov

Humans can be exposed to this compound through several indoor pathways:

Inhalation: Breathing in contaminated indoor air and dust. nih.gov

Ingestion: Primarily through hand-to-mouth contact, especially in young children who spend more time on the floor. nih.gov

Dermal Contact: Direct contact with contaminated surfaces and dust. nih.gov

Studies have detected PBDEs in house dust, indicating the widespread presence of these compounds in living spaces. For example, one study measured 2,4,6-TBP in the indoor environment of Japanese homes, with indoor house dust concentrations ranging from 15–30 ng/g and indoor air concentrations between 220–690 pg/m³. nih.gov

Spatiotemporal Trends in Environmental Concentrations and Congener Profiles

The environmental concentrations of this compound and other PBDE congeners have shown distinct spatial and temporal trends. While this specific congener is less studied than the more dominant BDE-47, BDE-99, and BDE-209, general trends for tetrabromodiphenyl ethers provide insight into its environmental behavior.

Spatially, higher concentrations of PBDEs are typically found in more industrialized and populated areas, corresponding to higher usage and disposal of products containing these flame retardants. cdc.gov For instance, PBDE levels in biota from coastal British Columbia, Canada, ranged from 4 to 2300 ng/g lipid. nih.gov

Temporally, the production and use of some commercial PBDE mixtures, such as pentabromodiphenyl ether (pentaBDE) and octabromodiphenyl ether (octaBDE), have been phased out in some regions, including the United States, since 2004. epa.gov This has led to a decrease in the environmental concentrations of the congeners found in these mixtures in some areas. However, due to their persistence, these compounds will remain in the environment for a long time. nih.gov

The following table presents a hypothetical example of a PBDE congener profile in an environmental sample to illustrate the concept:

| PBDE Congener | Concentration (ng/g lipid) | Percentage of Total PBDEs |

| BDE-47 | 150 | 45% |

| BDE-99 | 75 | 22% |

| BDE-153 | 50 | 15% |

| This compound | 25 | 7% |

| Other PBDEs | 35 | 11% |

| Total PBDEs | 335 | 100% |

Bioaccumulation and Biotransformation of 2,3,3 ,4 Tetrabromodiphenyl Ether in Biological Systems

Bioaccumulation Potential Across Trophic Levels

2,3,3',4-Tetrabromodiphenyl ether exhibits a significant potential for bioaccumulation, a process where the concentration of a substance builds up in a living organism. This accumulation is observed across various trophic levels, from microorganisms to apex predators.

Uptake and Accumulation in Aquatic Organisms (e.g., marine microalgae, fish, bivalves)

In aquatic environments, this compound is readily taken up by a range of organisms.

Marine Microalgae: Studies on four species of marine microalgae (Isochrysis galbana, Prorocentrum minimum, Skeletonema grethae, and Thalassiosira pseudonana) have demonstrated the uptake of BDE-47. nih.govresearchgate.net Accumulation ranged from 0.772 ± 0.092 μg g⁻¹ lipid to 215 ± 54 μg g⁻¹ lipid within two days of exposure. nih.govresearchgate.net The flagellates I. galbana and the dinoflagellates P. minimum showed higher uptake efficiencies compared to the diatoms S. grethae and T. pseudonana. nih.gov Another study on the green microalgae Chlorella sp. also confirmed the toxic effects of BDE-47. nih.gov

Fish: BDE-47 is known to accumulate in fish, with studies showing its presence in both liver and muscle tissues. nih.gov Research on medaka fish (Oryzias latipes) revealed that BDE-47 accumulated rapidly in parent fish, with concentrations remaining constant at high levels. nih.gov Specifically, males showed levels in the 50-60 ng/g wet weight range, while females had a range of 70 ng/g wet weight. nih.gov Furthermore, maternal transfer to embryos and eleutheroembryos was efficient, with concentrations ranging from 200 to 500 ng/g wet weight. nih.gov Zebrafish eleutheroembryos have also been used to study the bioaccumulation of BDE-47. oup.com

Bivalves: Bivalves have also been identified as accumulators of PBDEs. nih.gov For instance, the total concentration of these compounds in purple clams was found to range from 0.2 to 6.9 ng/g dry weight. nih.gov

BDE-47 is considered one of the most bioavailable PBDE congeners in marine environments, exhibiting a high Bioconcentration Factor (BCF) and a long half-life in water. nih.govmdpi.com

Bioaccumulation in Terrestrial Biota (e.g., plants)

The accumulation of this compound is not limited to aquatic life.

Plants: Research on the mangrove species Kandelia obovata has shown that PBDEs can accumulate in its tissues. mdpi.com The concentrations of total PBDEs were found to be 675 ± 4441 pg g⁻¹ dry weight, with average concentrations of 1048, 498, 546, and 364 pg g⁻¹ dry weight in the leaves, branches, roots, and fruits, respectively. mdpi.com Exposure to BDE-47 at environmentally relevant levels was found to inhibit the photosynthetic capacity of K. obovata seedlings. mdpi.comresearchgate.net

Trophic Transfer and Biomagnification in Food Webs

A significant concern with this compound is its ability to move up the food chain and biomagnify, meaning its concentration increases in organisms at successively higher levels in a food chain.

Aquatic Food Webs: Studies in Lake Michigan have demonstrated that BDE-47 biomagnifies in the food web. nih.gov Analysis of plankton, Diporeia, lake whitefish, lake trout, and Chinook salmon showed that BDE-47 was found to biomagnify. nih.gov The geometric means of ΣPBDE concentrations in fish ranged from 0.562 to 1.61 μ g/g-lipid . nih.gov Another study investigating a marine food web around Scotland also found that BDE-47 underwent trophic magnification. nih.gov Marine organisms often accumulate higher levels of PBDEs due to longer food chains and higher pollution levels, leading to more pronounced biomagnification. nih.govmdpi.com

Terrestrial Food Chains: Research on terrestrial food chains, such as those involving passerines, small rodents, and their avian and mammalian predators, has also shown evidence of BDE-47 biomagnification. researchgate.net Biomagnification factors (BMFs) for the sum of PBDEs in predatory bird food chains ranged from 2 to 34. researchgate.net

Detection in Biological Matrices (e.g., human breast milk, blood, adipose tissue, animal tissues)

The widespread presence of this compound has led to its detection in various biological samples from both humans and wildlife.

Human Tissues: Due to its lipophilic nature, BDE-47 accumulates in fatty tissues. mdpi.com It has been detected in human breast milk, blood (maternal and umbilical cord serum), and adipose tissue. mdpi.comnih.gov The presence of BDE-47 in umbilical cord serum indicates placental transfer from mother to fetus. nih.gov Studies have also noted that the congener pattern of PBDEs in breast milk can change during the first month of lactation. nih.gov

Animal Tissues: BDE-47 is one of the most abundant PBDE congeners found in animal tissues. nih.gov In a study on perinatally exposed mice, BDE-47 levels in the blood, brain, liver, and adipose tissues of dams increased significantly with exposure. nih.gov The blood levels of BDE-47 in these dosed dams were within the range reported in humans. nih.gov

Biotransformation Pathways and Metabolite Formation

Once inside an organism, this compound can undergo biotransformation, a series of chemical modifications to the compound.

Hydroxylation Reactions and Hydroxylated PBDE Metabolites (OH-PBDEs)

A key biotransformation pathway for BDE-47 is hydroxylation, which results in the formation of hydroxylated PBDEs (OH-PBDEs).

Enzymatic Action: In humans, the cytochrome P450 (CYP) enzyme system, particularly CYP2B6, plays a predominant role in the oxidative metabolism of BDE-47. nih.gov In vitro studies using human liver microsomes and recombinant human CYPs have shown that CYP2B6 is capable of forming several OH-BDEs. nih.gov

Identified Metabolites: Some of the mono-OH-BDE metabolites identified from the in vitro metabolism of BDE-47 include 3-OH-BDE-47, 5-OH-BDE-47, 6-OH-BDE-47, and 4'-OH-BDE-49. nih.gov Many of these metabolites have also been observed in human blood samples. nih.gov

Varying Biological Activity: OH-PBDEs can exhibit different activities on thyroid hormone receptors depending on their degree of bromination. nih.gov Low-brominated OH-PBDEs, such as 5-OH-BDE-47 and 6-OH-BDE-47, have been found to act as thyroid hormone receptor agonists. nih.gov

The biotransformation of BDE-47 is not limited to hydroxylation. In earthworms (Eisenia fetida), BDE-47 can undergo debromination to produce lower brominated analogs and can also be transformed into methoxylated PBDEs (MeO-PBDEs). nih.gov

Site-Specific Hydroxylation Patterns

The position of hydroxylation on the diphenyl ether structure is specific and leads to various metabolites. For instance, the metabolism of BDE-47 can result in the formation of several hydroxylated derivatives, including 3-OH-BDE-47 and 4'-OH-BDE-49. nih.govresearchgate.net The formation of these metabolites is dependent on the specific enzymes involved and the organism. In human liver microsomes, CYP2B6 has been identified as the primary enzyme responsible for producing a range of OH-BDEs from BDE-47, including 3-OH-BDE-47 and 4'-OH-BDE-49. nih.gov

Another notable metabolite is 6-OH-BDE-47, which has been reported to be a potent modulator of calcium signaling. nih.gov The formation of 4'-OH-BDE-49 from BDE-47 has also been observed. nih.govresearchgate.net

Table 1: Key Hydroxylated Metabolites of BDE-47

| Parent Compound | Hydroxylated Metabolite |

| BDE-47 | 3-OH-BDE-47 |

| BDE-47 | 4'-OH-BDE-49 |

| BDE-47 | 5-OH-BDE-47 |

| BDE-47 | 6-OH-BDE-47 |

| BDE-47 | 4-OH-BDE-42 |

| BDE-47 | 2'-OH-BDE-66 (tentatively identified) |

Data sourced from studies on human liver microsomes. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 enzymes are crucial in the oxidative metabolism of PBDEs. nih.govacs.org Studies using recombinant human CYPs have demonstrated that CYP2B6 is the predominant enzyme in the hydroxylation of BDE-47. nih.govresearchgate.net Other CYPs, such as CYP2C19 and CYP3A4, appear to be minor contributors to this process. nih.govresearchgate.net In rats, exposure to PBDEs has been shown to induce the expression of CYP2B and CYP3A genes. nih.gov Specifically, in male F344 rats, BDE-47 was found to up-regulate CYP2B and CYP3A. nih.gov In contrast, some studies on human hepatocytes have indicated an upregulation of CYP1A2 and CYP3A4 after exposure to other PBDE congeners like BDE-99. researchgate.net

Table 2: Cytochrome P450 Enzymes Involved in BDE-47 Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in BDE-47 Metabolism |

| Cytochrome P450 2 (CYP2) | CYP2B6 | Major enzyme in hydroxylation |

| CYP2C19 | Minor contributor to hydroxylation | |

| Cytochrome P450 3 (CYP3) | CYP3A4 | Minor contributor to hydroxylation |

| CYP3A1 | Induced by PBDE mixtures in rats |

This table summarizes findings from in vitro human and in vivo rat studies. nih.govresearchgate.netnih.gov

Methoxylation Reactions and Methoxylated PBDE Metabolites (MeO-PBDEs)

Methoxylated PBDEs (MeO-PBDEs) are another class of BDE-47 derivatives found in the environment and biota. nih.govnih.gov These compounds can be formed through the methoxylation of OH-PBDEs. nih.gov

Distinction Between Natural and Anthropogenic Origins of MeO-PBDEs

An important aspect of MeO-PBDEs is their dual origin. While some MeO-PBDEs can be formed through the metabolism of anthropogenic PBDEs, many are also naturally produced by marine organisms such as sponges and algae. proquest.comnih.govnih.gov This makes it challenging to attribute the presence of MeO-PBDEs in an organism solely to the biotransformation of industrial PBDEs. Radiocarbon dating of MeO-PBDEs isolated from a beaked whale confirmed their natural origin in that specific case. proquest.com Generally, PBDE contamination is higher in the Northern Hemisphere, while MeO-PBDE levels are often higher in the Southern Hemisphere, potentially due to greater natural production in tropical and subtropical marine environments. nih.govnih.gov Studies on anchovies from the Yangtze River Delta suggest that the MeO-PBDEs found in them are primarily from natural sources rather than the metabolism of PBDEs. researchgate.net

Reductive Debromination Pathways

Reductive debromination is a biotransformation process where bromine atoms are removed from the PBDE molecule. This can lead to the formation of lower-brominated congeners. For example, BDE-47 can be reductively debrominated to form 2,2',4-tribromodiphenyl ether (BDE-28). nih.gov This process has been observed in various marine microalgae species. nih.gov Anaerobic sediment microcosms have also been shown to facilitate the reductive debromination of PBDEs. acs.org

Conjugation and Excretion Mechanisms

Following hydroxylation, the resulting OH-PBDEs can undergo conjugation reactions, which typically involve the attachment of a water-soluble molecule like glucuronic acid or sulfate. This process increases the water solubility of the metabolites, facilitating their excretion from the body. acs.org In germ-free mice, exposure to BDE-47 was shown to regulate glutathione (B108866) conjugation. nih.gov The primary routes of excretion for BDE-47 and its metabolites are through feces and urine. researchgate.net

Microbial Biotransformation Mechanisms

Microorganisms play a significant role in the transformation of PBDEs in the environment. Certain anaerobic bacterial consortia, particularly those containing Dehalococcoides, are capable of the complete debromination of BDE-47 to diphenyl ether. frontiersin.org The presence of biochar has been shown to enhance the biodegradation of BDE-47 by promoting the growth of biofilms rich in redox-active extracellular polymeric substances, which facilitates electron transfer and enhances debromination. nih.gov Specific bacteria like Stenotrophomonas sp., isolated from e-waste recycling areas, have also demonstrated the ability to biotransform BDE-47. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Chemical Name |

| BDE-49 | This compound |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether |

| 3-OH-BDE-47 | 3-Hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| 4'-OH-BDE-49 | 4'-Hydroxy-2,2',4,5'-tetrabromodiphenyl ether |

| BDE-28 | 2,4,4'-Tribromodiphenyl ether |

| MeO-PBDEs | Methoxylated Polybrominated Diphenyl Ethers |

| CYP2A2 | Cytochrome P450 2A2 |

| CYP3A1 | Cytochrome P450 3A1 |

| 5-OH-BDE-47 | 5-Hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| 6-OH-BDE-47 | 6-Hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| 4-OH-BDE-42 | 4-Hydroxy-2,2',3,4'-tetrabromodiphenyl ether |

| 2'-OH-BDE-66 | 2'-Hydroxy-2,3',4,4'-tetrabromodiphenyl ether |

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether |

Plant-Mediated Metabolism and Uptake (e.g., Cucurbita maxima x C. moschata)

While direct studies on the uptake and metabolism of this compound by the hybrid pumpkin species Cucurbita maxima x C. moschata are not available, research on the closely related isomer, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provides significant insights into the potential metabolic pathways in this plant.

In a hydroponic study, young whole pumpkin plants (Cucurbita maxima × C. moschata) were exposed to BDE-47. The findings revealed that the plant could uptake and metabolize this compound. figshare.comresearchgate.net The primary metabolic transformations observed were debromination and hydroxylation. figshare.comresearchgate.net

One of the key findings was the detection of a debromination product, 2,2',4-tribromodiphenyl ether (BDE-28), along with four different hydroxylated metabolites in various parts of the plant. figshare.comresearchgate.net This indicates that the plant possesses enzymatic systems capable of breaking down the parent BDE-47 compound. The metabolites were found to be distributed differently within the plant, with the debrominated product, BDE-28, showing greater translocation to the shoots compared to the parent compound, likely due to its lower hydrophobicity and molecular weight. figshare.com

Furthermore, the study identified that root exudates played a significant role in the metabolism of BDE-47, specifically in its transformation into 4'-OH-BDE-49, a hydroxylated metabolite. figshare.comresearchgate.net This suggests that metabolic processes are not limited to within the plant tissues but also occur in the rhizosphere.

The following table summarizes the metabolites of BDE-47 identified in Cucurbita maxima x C. moschata.

| Parent Compound | Metabolite | Type of Transformation | Location Found |

| BDE-47 | 2,2',4-tribromodiphenyl ether (BDE-28) | Debromination | Various plant parts, including shoots |

| BDE-47 | 5-OH-BDE-47 | Hydroxylation | Various plant parts |

| BDE-47 | 6-OH-BDE-47 | Hydroxylation | Various plant parts |

| BDE-47 | 4'-OH-BDE-49 | Hydroxylation | Various plant parts, specifically linked to root exudates |

| BDE-47 | 4-OH-BDE-42 | Hydroxylation | Various plant parts |

| BDE-47 | 4-MeO-BDE-42 | Methoxylation | Various plant parts |

Table based on data from a study on the in vivo metabolism of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in young whole pumpkin plants. figshare.comresearchgate.net

Another study on pumpkin (Cucurbita maxima × C. moschata) investigating the metabolism of 2,4,4'-tribrominated diphenyl ether (BDE-28) also found the formation of methoxylated (MeO-) and hydroxylated (OH-) metabolites. diva-portal.org This further supports the metabolic capabilities of this plant species towards PBDEs.

Ecological Impacts and Mechanistic Studies of 2,3,3 ,4 Tetrabromodiphenyl Ether

Ecological Risk Assessment Methodologies and Findings

Ecological risk assessment for chemical compounds like 2,3,3',4-tetrabromodiphenyl ether involves methodologies that aim to quantify the potential adverse effects on ecosystems. These methods often compare environmental concentrations with toxicity thresholds for various species.

The Risk Quotient (RQ) is a common method used to assess ecological risk. It is calculated by dividing the measured environmental concentration (MEC) of a substance by the predicted no-effect concentration (PNEC). A value of RQ greater than 1 suggests a potential risk to the ecosystem.

A study conducted in the Nahoon River Estuary in South Africa provides specific data for BDE-66. nih.gov This industrial and densely populated area was analyzed for the presence and risk of various PBDEs. BDE-66 was one of the most frequently detected congeners in both water and sediment samples, indicating potential contamination from industrial sources. nih.gov

In this study, the hazard quotient (HQ), a value equivalent to the risk quotient, was calculated for BDE-66 in water. The mean concentration of BDE-66 was 36.6 ng/L, and the corresponding HQ was determined to be 0.0, indicating a low likelihood of direct ecotoxicological risk in the water column of that specific estuary at the time of the study. nih.gov

Table 1: Hazard Quotient for BDE-66 in Nahoon River Estuary Water

| Parameter | Value | Unit |

|---|---|---|

| Mean Concentration | 36.6 | ng/L |

| Estimated Daily Intake (EDI) | 1.22 | ng/L |

| Hazard Quotient (HQ) | 0.0 | - |

Data sourced from Olukunle et al., 2022. nih.gov

Species Sensitivity Distribution (SSD) is a statistical modeling approach that describes the variation in sensitivity of different species to a specific chemical. mdpi.comvliz.be By plotting the cumulative probability of species being affected against the concentration of a contaminant, an SSD can be used to estimate the hazardous concentration for 5% of the species (HC5), which is often used to derive the PNEC. nih.gov

Mechanistic Investigations of Biological Responses in Non-Human Biota

Investigating the mechanisms through which this compound affects organisms at the cellular and molecular level is essential for understanding its toxic potential. However, research specifically targeting BDE-66 is limited. Therefore, studies on the closely related isomer, BDE-47, are often referenced to infer potential mechanisms of action for other tetrabromodiphenyl ethers.

Aquatic organisms are particularly vulnerable to persistent organic pollutants like PBDEs. Cellular and molecular studies help to reveal the specific pathways disrupted by these chemicals.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive products. It is a common mechanism of toxicity for many environmental contaminants.

While direct studies on BDE-66 are scarce, extensive research on the isomer BDE-47 has demonstrated its capacity to induce oxidative stress in various aquatic organisms. nih.govnih.gov This is a primary mechanism of its toxicity. mdpi.comnih.gov For example, exposure to BDE-47 has been shown to lead to enhanced ROS production in liver cells. nih.gov In the nematode Caenorhabditis elegans, BDE-47 exposure was found to induce oxidative stress, which contributed to reproductive toxicity. nih.gov The induction of oxidative stress is considered a crucial and conserved toxic mechanism for PBDEs across different species. nih.gov

DNA damage is a serious consequence of oxidative stress and direct chemical interaction, potentially leading to mutations, cell death, and reproductive issues. The comet assay is a widely used method for assessing DNA strand breaks in cells.

There is a lack of specific studies assessing DNA damage induced by this compound (BDE-66). However, the genotoxicity of other PBDEs is well-documented. For the isomer BDE-47, studies have shown that it can induce DNA damage in marine organisms. nih.gov For instance, in the D-shaped larvae of the oyster Crassostrea gigas, a direct correlation was found between the concentration of BDE-47 and the extent of DNA damage, as measured by the comet assay. nih.gov The percentage of DNA in the comet tail, an indicator of DNA fragmentation, increased significantly with higher concentrations of BDE-47. nih.gov

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| BDE-17 | 2,2',4-Tribromodiphenyl ether |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether |

| BDE-66 | This compound |

| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether |

| BDE-183 | 2,2',3,4,4',5',6-Heptabromodiphenyl ether |

| BDE-209 | Decabromodiphenyl ether |

| PBDEs | Polybrominated diphenyl ethers |

| TBP | 2,4,6-Tribromophenol |

| PeBP | Pentabromophenol |

| TBBPA | Tetrabromobisphenol A |

| BPA | Bisphenol A |

Cellular and Molecular Responses in Aquatic Organisms

Cellular Apoptosis Pathway Modulation

This compound (BDE-47) has been shown to induce cellular apoptosis, or programmed cell death, through various mechanisms. In marine organisms, the induction of apoptosis is a primary mechanism of BDE-47's toxicity. mdpi.com Studies in rat models have demonstrated that BDE-47 exposure can induce apoptosis in early leptotene spermatocytes, likely through a mitochondrial-mediated pathway. nih.gov This process involves the impairment of mitochondrial function. nih.gov

The apoptotic process is complex, involving both intrinsic and extrinsic pathways that converge on the activation of caspases, a family of protease enzymes. youtube.comyoutube.com The intrinsic pathway is triggered by cellular stress, such as DNA damage, leading to the release of pro-apoptotic proteins from the mitochondria. youtube.com Key players in this pathway include the Bcl-2 protein family, which regulates mitochondrial membrane permeability. nih.gov The release of cytochrome c from the mitochondria into the cytoplasm is a critical step, leading to the formation of the apoptosome and the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. youtube.comnih.gov The extrinsic pathway is initiated by external signals binding to death receptors on the cell surface. youtube.com

In the context of BDE-47, research on 3T3-L1 cells identified Casp3 as a hub gene, suggesting its involvement in the compound's effects on cell differentiation and apoptosis. nih.gov Furthermore, studies on rat spermatocytes revealed that BDE-47 exposure led to impaired mitochondrial function and a decrease in the anti-apoptotic protein Bcl-2, supporting the involvement of the mitochondrial pathway in BDE-47-induced apoptosis. nih.gov

Impaired Metabolic Processes and Energy Homeostasis

Exposure to this compound (BDE-47) has been linked to significant disruptions in metabolic processes and energy balance. nih.gov In recent years, evidence has suggested that BDE-47 may act as an environmental risk factor for metabolic diseases. nih.gov At a molecular level, BDE-47 can abnormally regulate the terminal differentiation of preadipocytes, promoting fat cell formation (adipogenesis) and causing abnormal lipid metabolism. nih.gov

Studies using 3T3-L1 cells, a model for adipocyte differentiation, have shown that BDE-47 exposure can promote this process. nih.gov This is significant because abnormal adipocyte differentiation is a cellular basis for obesity and is linked to conditions like insulin (B600854) resistance and type 2 diabetes. nih.gov The differentiation of preadipocytes into mature fat cells is a complex process regulated by various transcription factors and gene activation. nih.gov Research indicates that BDE-47 may influence this process by activating the PPARγ pathway and mitotic pathways, which in turn regulate the cell cycle and induce adipocyte differentiation. nih.gov

Perinatal exposure to BDE-47 in male mice has been shown to cause long-lasting changes in the expression of metabolic genes in the liver, along with increased blood triglycerides. nih.gov These findings point to the liver as a key target for BDE-47's metabolic disruption. A central pathway in maintaining metabolic homeostasis, the mechanistic target of rapamycin (B549165) (mTOR) pathway, is suggested to be involved in the liver's metabolic programming by BDE-47. nih.gov The mTOR pathway regulates critical cellular processes such as ribosome biogenesis, mitochondrial biogenesis, and adipogenesis in response to nutrients and growth factors. nih.gov

Table 1: Effects of BDE-47 on Metabolic Processes

| Model System | Observed Effects | Potential Mechanisms | Reference |

|---|---|---|---|

| 3T3-L1 cells | Promoted adipocyte differentiation, abnormal lipid metabolism. | Activation of PPARγ and mitotic pathways. | nih.gov |

| Male Mice (perinatal exposure) | Long-lasting changes in liver metabolic gene expression, increased blood triglycerides. | Involvement of the mTOR signaling pathway. | nih.gov |

Impact on Photosynthetic Capacity in Plants (e.g.,Kandelia obovata)

Studies on the mangrove species Kandelia obovata have revealed that this compound (BDE-47) can inhibit photosynthetic capacity. mdpi.comnih.govresearchgate.net Following exposure to BDE-47, seedlings of K. obovata exhibited a decrease in stomatal density and damage to the chloroplast ultrastructure in their leaves. mdpi.comnih.govresearchgate.net

Transcriptome analysis of these plants showed that gene expression in photosynthesis-related pathways was predominantly suppressed in the leaves after BDE-47 exposure. mdpi.comnih.govresearchgate.net Specifically, the bioinformatics analysis indicated that BDE-47 exerts its toxic effects by inhibiting the activity of photosystem I and genes related to chlorophyll (B73375) a/b-binding proteins. mdpi.comnih.gov While the photosynthetic capacity was impacted, BDE-47 exposure did not lead to significant changes in the chlorophyll content of the leaves. mdpi.com These findings provide initial evidence for the molecular mechanisms behind the toxic effects of BDE-47 on the photosynthesis of mangrove species. mdpi.comnih.govresearchgate.net

Table 2: Impact of BDE-47 on Kandelia obovata Photosynthesis

| Parameter | Observed Effect | Reference |

|---|---|---|

| Photosynthetic Capacity | Inhibited | mdpi.comnih.govresearchgate.net |

| Stomatal Density | Decreased | mdpi.comnih.govresearchgate.net |

| Chloroplast Ultrastructure | Damaged | mdpi.comnih.govresearchgate.net |

| Photosynthesis-related Gene Expression | Predominantly Suppressed | mdpi.comnih.govresearchgate.net |

| Photosystem I Activity | Inhibited | mdpi.comnih.gov |

| Chlorophyll a/b-binding Protein Genes | Inhibited | mdpi.comnih.gov |

Endocrine System Perturbation Mechanisms (non-human models)

This compound (BDE-47) is recognized as an endocrine disruptor, interfering with the body's hormonal systems. nih.gov These chemicals are structurally similar to other environmental pollutants like polychlorinated biphenyls (PCBs) and the thyroid hormone thyroxine (T4). frontiersin.org This structural similarity is a key reason for their endocrine-disrupting effects, which have been documented in both in vitro and in vivo studies. frontiersin.org

In macrophages, BDE-47 has been shown to modulate the expression of intracellular microRNAs (miRNAs) that are involved in regulating estrogen-mediated signaling pathways. frontiersin.orgup.edu.mxcnr.it This finding is consistent with the broader understanding of polybrominated diphenyl ethers (PBDEs) as disruptors of thyroid and reproductive hormones. frontiersin.org

Furthermore, research on 3T3-L1 cells suggests that BDE-47's influence on adipogenesis is linked to the activation of the PPARγ pathway. nih.gov PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose homeostasis, and its modulation by BDE-47 highlights a mechanism of endocrine disruption. The study also noted that endocrine disruptors like BDE-47 are commonly found in the environment and can interfere with the endocrine system due to their persistence and lipophilic nature. nih.gov

Immunological Pathway Modulation (e.g., miRNA profile, sEV biogenesis in macrophages)

This compound (BDE-47) has been demonstrated to perturb the innate immune response at multiple levels. up.edu.mx Studies on human THP-1 macrophages have shown that BDE-47 can modulate the intracellular expression of microRNAs (miRNAs), interfere with the biogenesis of small extracellular vesicles (sEVs), and alter their miRNA cargo. up.edu.mxcnr.itcnr.itnih.gov

Specifically, BDE-47 exposure in lipopolysaccharide (LPS)-stimulated macrophages led to changes in the expression of a set of intracellular miRNAs involved in biological pathways that regulate immune responses, particularly the differentiation of M1 and M2 macrophages. up.edu.mxcnr.it Macrophages are crucial for immune homeostasis, and their dysregulation can lead to pathological conditions. frontiersin.orgcnr.it The balance between the pro-inflammatory M1 and the anti-inflammatory M2 phenotype is critical for a healthy immune response. nih.gov

BDE-47 was also found to increase the number of sEVs and to selectively package a new population of these vesicles. up.edu.mxcnr.it Moreover, it induced an overload of specific immune-related miRNAs within these sEVs. up.edu.mxcnr.it When these sEVs derived from BDE-47-treated macrophages were introduced to naive macrophages, they exacerbated the LPS-induced pro-inflammatory response, leading to the overexpression of genes like IL-6 and MMP9. up.edu.mxcnr.it This indicates that BDE-47 can modulate the functional activity of macrophage-derived sEVs, thereby influencing intercellular communication in the immune system. up.edu.mx

Table 3: Immunological Effects of BDE-47 on Macrophages

| Cellular Component/Process | Effect of BDE-47 Exposure | Reference |

|---|---|---|

| Intracellular miRNA Profile | Modulated expression of miRNAs involved in immune regulation and M1/M2 differentiation. | up.edu.mxcnr.it |

| sEV Biogenesis | Increased the number of sEVs and selected a de novo population. | up.edu.mxcnr.itnih.gov |

| sEV miRNA Cargo | Induced overload of specific immune-related miRNAs. | up.edu.mxcnr.it |

Reproductive System Responses and Associated Molecular Mechanisms (non-human models, e.g., spermatogenesis in rats, sexual behaviors in zebrafish)

Exposure to this compound (BDE-47) has been shown to adversely affect the reproductive systems of non-human models through various molecular mechanisms. mdpi.com In adult male rats, BDE-47 was found to disrupt spermatogenesis by impairing mitochondrial function and inducing apoptosis in early leptotene spermatocytes. nih.gov A proteomic analysis identified 64 differentially expressed proteins in response to BDE-47, with 20 of these being related to apoptosis and 15 located in the mitochondria. nih.gov This suggests that the mitochondrial pathway plays a significant role in the testicular toxicity of BDE-47. nih.gov

In zebrafish, BDE-47 exposure has been linked to altered sexual behaviors and reproductive outcomes. nih.gov Male zebrafish exposed to BDE-47 showed a dose-dependent decrease in the frequency and duration of associating with females, and at higher concentrations, a reduced frequency of inducing spawning. nih.gov These behavioral changes were associated with lower fecundity and fertilization rates. nih.gov Logistic regression analysis indicated that BDE-47 exposure was a primary factor affecting induced female spawning behaviors, which in turn influenced egg production. nih.gov

The rapid effects of neuroestrogens on sexual behavior are often mediated by membrane-initiated actions rather than the slower transcriptional effects of nuclear receptors. uliege.be While the precise mechanisms of BDE-47's effects on sexual behavior in zebrafish were not fully elucidated, the study highlights the potential for this compound to interfere with the complex interplay of hormones and neurotransmitters that govern reproductive behaviors. nih.gov

Table 4: Effects of BDE-47 on the Reproductive System in Non-Human Models

| Model Organism | Reproductive Process Affected | Observed Effects | Molecular Mechanisms | Reference |

|---|---|---|---|---|

| Rat (male) | Spermatogenesis | Reduced tubular epithelial thickness, impaired mitochondrial function, induced apoptosis of early leptotene spermatocytes. | Disruption of mitochondrial function, induction of apoptosis via the mitochondrial pathway. | nih.gov |

Neurodevelopmental Pathway Alterations (non-human models)

Developmental exposure to polybrominated diphenyl ethers (PBDEs), including this compound (BDE-47), has been associated with adverse effects on neurodevelopment in animal models. nih.gov These studies have shown that perinatal PBDE exposure can lead to impaired learning, memory deficits, altered locomotor activity, increased hyperactivity, and impulsivity. nih.gov

The precise mechanisms by which PBDEs exert their neurotoxic effects are still under investigation, but two main hypotheses have been proposed and tested: disruption of thyroid hormone signaling and direct actions of PBDEs on the developing brain. nih.gov Thyroid hormones are crucial for normal brain development, and the structural similarity of PBDEs to thyroid hormones allows them to interfere with their function.

Furthermore, research has pointed to the involvement of specific signaling pathways in the neurodevelopmental toxicity of environmental chemicals. For instance, the mechanistic target of rapamycin (mTOR) signaling pathway, which is vital for cell growth and proliferation, has been implicated in the effects of BDE-47 on liver metabolism, and it is plausible that similar disruptions could occur in the developing brain. nih.gov Additionally, studies on other environmental contaminants have highlighted the role of pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway in stress-induced apoptosis, which could be relevant to the neurotoxic effects of BDE-47. nih.gov The complexity of neurodevelopment means that multiple factors, including genetic background and exposure to other environmental stressors, can modify the effects of chemical exposures. mdpi.com

Table 5: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| BDE-47 |

| Casp3 |

| Bcl-2 |

| Cytochrome c |

| PPARγ |

| Polychlorinated biphenyls (PCBs) |

| Thyroxine (T4) |

| IL-6 |

| MMP9 |

| Polybrominated diphenyl ethers (PBDEs) |

Insufficient Information to Generate Article on the

Following a comprehensive and targeted multi-step search of available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and informative article focusing solely on the hepatic responses and associated molecular mechanisms of the chemical compound this compound (BDE-68) in non-human models.

The extensive search process, which included queries for "this compound liver effects," "BDE-68 hepatotoxicity," and "comparative in vivo hepatotoxicity of PBDE congeners including BDE-68," did not yield the detailed research findings necessary to fulfill the specific requirements of the requested article.

The majority of the available scientific literature on tetrabromodiphenyl ethers concentrates heavily on the congener 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47), which is the most prevalent in environmental and biological samples. While some studies provide comparative data across various polybrominated diphenyl ether (PBDE) congeners, they lack the specific, in-depth mechanistic details and dedicated research findings for BDE-68 that would be required to construct an article of a professional and authoritative tone.

Therefore, due to the scarcity of focused research on the hepatic impacts of this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content inclusions specified in the user's request. An attempt to create the requested content would necessitate making unsubstantiated extrapolations from data on other related compounds, which would compromise the scientific integrity and specificity of the article.

Analytical Methodologies for 2,3,3 ,4 Tetrabromodiphenyl Ether and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective extraction and sample cleanup are critical preliminary steps to isolate BDE-56 and its metabolites from interfering substances present in the sample matrix, thereby enhancing the accuracy and reliability of subsequent analyses.

Miniaturized ultrasound probe-assisted extraction (USAE-P) has emerged as an efficient and environmentally friendly "green" technique for extracting phenolic compounds and other bioactive molecules from various matrices. mdpi.com This method utilizes ultrasonic waves generated by a probe directly immersed in the sample solution, creating cavitation that disrupts cell structures and enhances solvent penetration, leading to faster and more effective extraction. mdpi.com Key advantages of USAE-P include reduced solvent consumption and shorter extraction times compared to conventional methods. mdpi.com Studies have shown that USAE-P can be significantly more effective than ultrasound-assisted extraction with a bath (USAE-B). mdpi.com For instance, the extraction of total phenolic compounds from tomato and lemon by-products was found to be 1.1 to 3.1 times higher with USAE-P compared to USAE-B. mdpi.com The choice of solvent is also a critical parameter, with the optimal solvent depending on the specific compound and matrix. mdpi.com

A related technique, ultrasound-assisted leaching-dispersive solid-phase extraction (USAL-DSPE), has been developed for the extraction of polybrominated diphenyl ethers (PBDEs) from sediment samples. researchgate.net This method involves initial leaching of the analytes from the sample using a solvent like acetone, followed by a cleanup step using a dispersive sorbent. researchgate.net

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase to isolate analytes of interest from complex mixtures. ictsl.netsigmaaldrich.com It is a versatile method that can be used for concentration of the analyte, removal of interfering compounds, or both. ictsl.net The general SPE process involves several steps: conditioning the sorbent, sample application, washing away interferences, and eluting the target analytes. thermofisher.com

The selection of the appropriate SPE sorbent is crucial and depends on the properties of the analyte and the matrix. ictsl.net For the analysis of PBDEs in water samples, a novel cross-linked starch-based polymer has been developed as an effective SPE adsorbent. nih.gov This method demonstrated high extraction recoveries for several PBDE congeners, including tetrabromodiphenyl ethers. nih.gov The efficiency of the extraction is influenced by several factors, including the amount of adsorbent, the type and volume of the elution solvent, and the sample volume. nih.gov

Table 1: Parameters for SPE using a Starch-Based Polymer for PBDEs in Water

Data derived from a study on a new solid-phase extraction method for PBDEs. nih.gov

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are employed to separate BDE-56 from other compounds, and mass spectrometry is used for its detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like PBDEs. thermofisher.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. bnmv.ac.in The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification. bu.edu

For PBDE analysis, GC is the standard analytical technique due to the physicochemical properties of these compounds. thermofisher.com Different types of GC columns can be used to achieve the desired separation of various PBDE congeners. waters.com For instance, a 15 m DB1-HT column has been shown to provide good sensitivity, while a DB5-ms column may offer better separation for certain congener pairs. waters.com The choice of the injector temperature and the temperature program of the GC oven are critical parameters that need to be optimized. waters.com Triple quadrupole GC-MS/MS systems offer high selectivity and sensitivity through selective reaction monitoring (SRM), which minimizes interferences from complex matrices. thermofisher.comshimadzu.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net LC is particularly advantageous for analyzing polar compounds, such as metabolites of BDE-56, that are not easily volatilized for GC analysis. researchgate.net The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase, leading to separation of the components. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer for detection.

Metabolomics studies investigating the effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a compound structurally similar to BDE-56, have utilized ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). nih.gov This approach allows for the comprehensive analysis of a wide range of metabolites in biological samples, providing insights into the metabolic pathways affected by the compound. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound and its confident identification. researchgate.net This high resolving power is particularly valuable when analyzing complex samples where isobaric interferences (compounds with the same nominal mass) are present. researchgate.net

GC coupled with HRMS (GC/HRMS) is considered a reliable technique for the determination of PBDEs in biological tissues, offering high selectivity and adequate sensitivity. researchgate.net The instrument detection limit for this method can be very low, in the picogram range for individual congeners. researchgate.net More recently, GC coupled with Orbitrap mass spectrometry has been demonstrated as a powerful tool for the targeted analysis of PBDEs in various environmental samples. thermofisher.com This technology provides high-resolution, accurate-mass data, which is crucial for correct compound identification and quantification, especially in complex matrices. thermofisher.com The ability to achieve mass accuracy of less than 2 ppm for each ion in the isotopic cluster of a compound like BDE-209 highlights the power of this technique. thermofisher.com

Table 2: Comparison of Mass Spectrometry Techniques for PBDE Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of various compounds. In the context of brominated flame retardants like BDE-66, HPLC can be employed for their determination in different matrices. While gas chromatography is more commonly cited for the analysis of polybrominated diphenyl ethers (PBDEs), HPLC offers an alternative, particularly for less volatile or thermally labile metabolites.

Recent advancements in analytical methodologies for brominated flame retardants (BFRs) from 2020-2024 have included various extraction and detection techniques. mdpi.com For water samples, methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common. mdpi.com For solid samples like soil, sediment, and biological tissues, techniques including ultrasonic extraction, Soxhlet extraction, and microwave-assisted extraction are utilized. researchgate.net The choice of extraction solvent is crucial and often involves mixtures like toluene, dichloromethane, and hexane (B92381)/acetone. researchgate.net

Following extraction and cleanup, HPLC coupled with a suitable detector, such as a mass spectrometer (MS), can provide sensitive and selective detection of BDE-66 and its metabolites. mdpi.com An ultra-HPLC (UHPLC) coupled with a triple quadrupole mass spectrometric (QQQ-MS) method has been developed for rapid and ultrasensitive quantification of nucleosides, demonstrating the potential for similar applications with other small molecules. nih.gov

Isotope Dilution Techniques for Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying analytes in complex matrices. ptb.de This technique involves adding a known amount of an isotopically labeled version of the target analyte (in this case, labeled BDE-66) to a sample. nih.govptb.de Because the labeled and unlabeled forms of the compound behave identically during sample preparation and analysis, any losses during these steps can be corrected for by measuring the ratio of the two forms in the final analysis. ptb.de

IDMS is considered a primary method for providing results traceable to the International System of Units (SI). nih.gov It has been successfully applied to the quantification of persistent organic pollutants (POPs), including PBDEs, in various matrices such as wastewater, dietary supplements, and human whole blood. duq.edu When combined with techniques like gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS), IDMS offers high accuracy, precision, and low limits of quantification. duq.edu

A comparison of tandem-in-time quadrupole ion storage mass spectrometry (QISTMS/MS) and high-resolution mass spectrometry (HRMS) for the isotope dilution measurement of PBDEs in fish and shellfish found both methods performed similarly in terms of accuracy, with HRMS showing better precision. esens.kr The method limits of quantification (mLOQs) were dependent on procedural blank levels and ranged from 0.04 to 3.56 ng/g fat for different congeners. esens.kr

Advanced Omics Approaches in Biotransformation and Mechanistic Studies

Transcriptome Profiling (e.g., RNA-seq, single-cell RNA-sequencing)

Transcriptome profiling provides a powerful tool for understanding the molecular mechanisms underlying the biological effects of BDE-66 exposure. By analyzing changes in gene expression, researchers can identify pathways and cellular processes that are perturbed by the compound.

A study on the effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a related and more prevalent congener, on 3T3-L1 cell differentiation utilized transcriptome sequencing. researchgate.net This analysis identified 722 common differentially expressed genes across different exposure groups. researchgate.net Key hub genes identified included Actb, Cdk1, Myc, and Pparg. researchgate.net

Another study investigated the long-lasting changes in the liver metabolism of male mice perinatally exposed to BDE-47 using RNA-sequencing. nih.gov The analysis revealed that 1857 genes were regulated on postnatal day 21 and 1850 genes on postnatal week 20. nih.gov Furthermore, reanalysis of previously published transcriptomic datasets on BDE-47 exposure in rats showed altered gene expression in the liver and brain. nih.gov

These studies highlight how transcriptomics can reveal the molecular landscape of BDE exposure, pointing to specific pathways like the cell cycle, p53 signaling, and PPARγ pathways as being affected. researchgate.net

miRNA Profiling and Pathway Enrichment Analysis

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Profiling changes in miRNA expression following exposure to BDE-66 can provide insights into the post-transcriptional regulatory networks affected by the compound.

A study on BDE-47 demonstrated that this compound can modulate the intracellular miRNA profile in THP-1 macrophages. up.edu.mx Microarray and in silico analyses showed that BDE-47 altered the expression of miRNAs involved in pathways regulating estrogen-mediated signaling and immune responses. up.edu.mx

Pathway enrichment analysis of the target genes of these differentially expressed miRNAs can further elucidate the biological consequences of exposure. For instance, in the BDE-47 study, a set of 54 genes targeted by multiple miRNAs was selected for pathway enrichment analysis. nih.gov Reactome pathway analysis revealed that pathways related to the cell cycle and PPARγ signaling were significantly enriched. nih.gov The analysis identified that the PPARγ pathway was associated with several key genes, including Pparg, Cdk1, and Myc. nih.gov

This approach allows for a deeper understanding of the mechanisms of action of BDE congeners, linking specific molecular changes to broader biological functions.

Quality Assurance and Quality Control in Environmental and Biological Monitoring

Robust quality assurance (QA) and quality control (QC) measures are essential for ensuring the reliability and comparability of data from environmental and biological monitoring of BFRs, including BDE-66. researchgate.netnih.gov These measures encompass the entire analytical process, from sample collection and handling to data analysis and reporting. mdpi.com

Key aspects of a QA/QC program include:

Method Validation: Ensuring the analytical method is fit for its intended purpose by evaluating parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Use of Certified Reference Materials (CRMs): Analyzing materials with known concentrations of the target analytes to assess the accuracy of the analytical procedure.

Procedural Blanks: Analyzing samples without the matrix to check for contamination during the analytical process. esens.kr

Spiked Samples: Adding a known amount of the analyte to a sample to assess matrix effects and recovery.

Inter-laboratory Comparisons: Participating in proficiency testing schemes to evaluate the performance of the laboratory against others.

The Washington State Department of Ecology, for example, has a quality assurance project plan for monitoring flame retardants in electronic casings, highlighting the importance of such protocols in regulatory monitoring. wa.gov For the analysis of PBDEs in fish and shellfish, QA/QC criteria are crucial for ensuring the unambiguous identification and quantification of target analytes. esens.kr

Modeling and Theoretical Studies of 2,3,3 ,4 Tetrabromodiphenyl Ether

Environmental Fate and Transport Modeling (e.g., Multimedia Fugacity Models)

Environmental fate and transport modeling is a critical tool for understanding the behavior and distribution of chemicals like 2,3,3',4-tetrabromodiphenyl ether (BDE-33) in the environment. cdc.gov These models are mathematical representations that describe how a chemical moves and transforms within and between different environmental compartments such as air, water, soil, and sediment. cdc.govresearchgate.net

One of the most widely used approaches for this purpose is the multimedia fugacity model. wikipedia.orgulisboa.ptroutledge.com Fugacity, a concept introduced by G.N. Lewis, represents the "escaping tendency" of a chemical from a particular phase. wikipedia.orgulisboa.pt In these models, the environment is divided into a series of well-mixed compartments, and the transfer of a chemical between these compartments is driven by differences in fugacity. wikipedia.org

Level II fugacity models, for instance, predict that polybrominated diphenyl ethers (PBDEs) will predominantly partition to organic carbon in soil and sediment. nih.gov This suggests that the persistence of these compounds in the environment is heavily dependent on their degradation rates in these media, which are often not well-characterized. nih.gov

For atmospheric transport, models like the TaPL3 (Tracer Model for Atmospheric Pollutant Transport in the Lower Troposphere) can estimate the characteristic travel distance (CTD) of a substance. nih.gov Studies using such models suggest that PBDEs have a limited potential for long-range atmospheric transport. nih.gov However, these models also indicate that PBDEs are sensitive to fluctuations in temperature. nih.gov The inclusion of vegetation in these models reveals that a significant portion of deposited PBDEs can re-volatilize, suggesting a potential for migration through a series of deposition and volatilization "hops". nih.gov

The accuracy of these models relies on a variety of input parameters, including the physicochemical properties of the compound, environmental conditions, and emission rates. taftlaw.comepa.gov Key data gaps that need to be addressed for more accurate modeling of PBDEs include a better understanding of air-surface exchange processes, particularly with foliage, and more precise measurements of degradation rates in soil, sediment, and vegetation. nih.gov

Quantum Chemical Calculations and Molecular Orbital Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide valuable insights into the molecular properties of this compound and other PBDEs. tandfonline.comepstem.netepstem.net These computational methods allow for the investigation of conformational properties, electronic characteristics, and the influence of bromine substitution patterns on the molecule's behavior.

Conformational Properties and Flexibility

The two phenyl rings in the diphenyl ether structure are not coplanar. The angle between them, known as the dihedral or twist angle, is a key conformational property. The flexibility of the molecule is determined by the energy barrier to rotation around the ether linkage. This flexibility can influence how the molecule interacts with biological receptors and environmental matrices.

Electronic Properties and the Influence of Bromination Patterns

The electronic properties of PBDEs, such as polarizability, polarizability anisotropy, and quadrupole moments, are highly dependent on the number and position of bromine atoms. tandfonline.com DFT calculations have shown that specific bromination patterns, such as 3,3',4,4'- and 2,2',5,5'-bromination, have a more significant impact on these electronic properties. tandfonline.com

Table 1: Key Electronic Properties of PBDEs Investigated by DFT

| Property | Description | Significance |

| Polarizability | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Influences intermolecular interactions. |

| Polarizability Anisotropy | The difference in polarizability along different molecular axes. | Indicates the occurrence of dispersion interactions, which are important for binding to receptors like the aryl hydrocarbon receptor (AhR). tandfonline.com |

| Quadrupole Moment | A measure of the non-uniformity of the electric field produced by the molecule. | Can be a significant descriptor in explaining the toxicity of PBDEs, similar to its role in dioxin toxicity. tandfonline.com |

Studies have found that polarizability anisotropy is a more significant descriptor than other polarizability tensors in quantitative structure-activity relationship (QSAR) models for PBDE toxicity. tandfonline.com This suggests that dispersion interactions play a crucial role in the binding of these ligands to the aryl hydrocarbon receptor (AhR). tandfonline.com Furthermore, the quadrupole moment has been identified as another important descriptor, with congeners having more bromine substitutions at the 3,3',4,4'-positions generally exhibiting higher toxicities. tandfonline.com

Adsorption Mechanism Modeling (e.g., by Boron Nitride Nanotubes)

The adsorption of this compound and its derivatives onto various materials is a key process influencing their environmental transport and fate. Boron nitride nanotubes (BNNTs) have been investigated as potential adsorbents for these compounds. mdpi.commetu.edu.trresearchgate.net

Theoretical studies using semi-empirical quantum chemistry calculations have been employed to understand the adsorption mechanism of hydroxylated PBDEs, such as 6-OH-BDE-47, onto BNNTs. mdpi.com These models explore the interactions between the contaminant and the nanotube surface.

Key findings from these modeling studies include:

Hydrogen Bonding: The formation of hydrogen bonds between the hydroxyl group of the contaminant and the nitrogen atoms in the BNNT structure is a significant factor in the adsorption process. mdpi.com The strength of this interaction is indicated by the bond length and the change in the C-O-H bond angle of the contaminant upon adsorption. mdpi.com

Adsorption Enthalpy: Calculations of the reaction enthalpy (ΔHf) can quantify the energy released during adsorption, providing a measure of the adsorption strength. mdpi.com

Influence of Nanotube Structure: The diameter and electronic properties of the BNNTs can influence their adsorption capacity. mdpi.com For instance, modifying BNNTs with electron-donating complexes can enhance their ability to interact with contaminants. mdpi.com

Table 2: Comparison of Adsorption Parameters for Pentachlorophenol (PCP) and 6-OH-BDE-47 on a Modified Boron Nitride Nanotube System (BN180-YbPc2)

| Contaminant | Change in C-O-H Bond Angle | Adsorption Enthalpy (kcal/mol) |

| Pentachlorophenol | Greater change | More energy released |

| 6-OH-BDE-47 | Lesser change | Less energy released |

Data adapted from a study on modified boron nitride nanotubes. mdpi.com

These modeling results suggest that the planar structure of some contaminants allows for stronger interactions with the BNNT surface compared to the more complex, non-planar structure of hydroxylated PBDEs. mdpi.com

Prediction of Biotransformation Pathways and Product Formation

Understanding the biotransformation of this compound is crucial for assessing its persistence and the potential formation of more toxic metabolites. While direct experimental studies on the biotransformation of BDE-33 are limited, research on closely related congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) provides valuable insights into potential pathways. nih.govnih.gov

In vivo and in vitro studies on BDE-47 have identified several key biotransformation reactions:

Debromination: The removal of bromine atoms is a common metabolic pathway for PBDEs. This can lead to the formation of lower brominated congeners. For example, BDE-47 can be debrominated to form BDE-28. nih.govnih.gov

Hydroxylation: The addition of a hydroxyl (-OH) group to the diphenyl ether structure is another significant transformation. This process can form various hydroxylated PBDEs (OH-PBDEs). nih.gov For instance, BDE-47 can be metabolized to 5-OH-BDE-47 and 6-OH-BDE-47. nih.gov

Methoxylation: The addition of a methoxy (B1213986) (-OCH3) group can also occur, leading to the formation of methoxylated PBDEs (MeO-PBDEs). nih.govnih.gov Studies in earthworms have shown that BDE-47 can be transformed into MeO-PBDEs, and this pathway was found to be significantly faster than debromination. nih.gov

Table 3: Potential Biotransformation Products of Tetrabromodiphenyl Ethers

| Parent Compound | Transformation Pathway | Potential Products |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Debromination | 2,2',4-Tribromodiphenyl ether (BDE-28) nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Hydroxylation | 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47) nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Hydroxylation | 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (6-OH-BDE-47) nih.gov |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Methoxylation | 6-methoxy-2,2',4,4'-tetrabromodiphenyl ether (6-MeO-BDE-47) nih.gov |

It is important to note that biotransformation pathways can be species-specific. For example, in earthworms, the transformation of BDE-47 to OH-PBDEs was not observed, while methoxylation was a prominent pathway. nih.gov Predictive models for biotransformation often rely on data from related compounds and consider the metabolic capabilities of the organism .

Comparative Congener Research on Tetrabromodiphenyl Ethers

Comparison of Environmental Distribution and Fate with Other PBDE Congeners (e.g., BDE-47 vs. BDE-209)

The environmental distribution and fate of PBDE congeners are largely influenced by their degree of bromination. Lower brominated congeners, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), are more volatile and have a greater potential for long-range atmospheric transport. nih.gov In contrast, highly brominated congeners like decabromodiphenyl ether (BDE-209) have lower volatility and tend to adsorb to particulate matter, leading to their deposition closer to emission sources. researchgate.net

Studies have shown that BDE-47 is one of the most predominant congeners found in environmental and biological samples, including human tissues, which is attributed to its presence in commercial penta-BDE mixtures and its persistence. nih.govmdpi.com BDE-209, a major component of commercial deca-BDE mixtures, is also widespread in the environment, particularly in sediments and dust. researchgate.netresearchgate.net While BDE-209 is less bioavailable than BDE-47, it can undergo debromination to form more bioaccumulative lower brominated congeners. wa.gov

The environmental half-life of PBDE congeners also varies. For instance, the estimated half-life for BDE-47 in the environment is longer than that of BDE-209, which can be more readily degraded by sunlight and biological activity. wa.gov

Table 1: Comparison of Physicochemical Properties and Environmental Fate of Selected PBDE Congeners

| Congener | Chemical Name | Degree of Bromination | Log Kow | Volatility | Environmental Persistence |

| 2,3,3',4-Tetrabromodiphenyl ether | This compound | Tetrabromo | No data | Moderate | Moderate |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | Tetrabromo | 6.81 | High | High |

| BDE-209 | Decabromodiphenyl ether | Decabromo | 9.97 | Low | Low to Moderate |

Note: Data for this compound is limited in the reviewed literature. Properties are inferred based on its structural similarity to other tetrabromodiphenyl ethers.

Comparative Biotransformation Kinetics and Metabolite Profiles Across Congeners

The biotransformation of PBDEs is a critical factor in determining their toxicokinetics and potential for adverse health effects. The metabolism of PBDEs can occur through various pathways, including hydroxylation, debromination, and methoxylation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov

Research on BDE-47 has shown that it can be metabolized to various hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. nih.gov The formation of these metabolites is significant as they can exhibit greater toxicity than the parent compound. nih.gov For example, certain OH-PBDEs have been shown to have endocrine-disrupting effects. nih.gov Debromination of BDE-47 to lower brominated congeners has also been observed. nih.gov

Specific data on the biotransformation kinetics and metabolite profile of this compound are not extensively available. However, based on its structure as a tetrabrominated congener, it is expected to undergo similar metabolic pathways as BDE-47, including hydroxylation and debromination. The rate and extent of its metabolism would likely differ based on the specific bromine substitution pattern, which can influence enzyme binding and catalytic activity.

Table 2: Overview of Biotransformation Pathways for Selected PBDE Congeners

| Congener | Primary Metabolic Pathways | Key Metabolites |

| This compound | Expected: Hydroxylation, Debromination | Expected: OH-tetra-BDEs, tri-BDEs |

| BDE-47 | Hydroxylation, Debromination, Methoxylation | OH-BDEs (e.g., 6-OH-BDE-47), MeO-BDEs, BDE-28 |

| BDE-209 | Reductive Debromination | Nona-, Octa-, Hepta-BDEs |

Differential Biological Activities and Mechanistic Pathways Among Isomeric and Structurally Related Congeners

The biological activities of PBDE congeners are highly dependent on their structure, including the number and position of bromine atoms. These structural differences influence their ability to interact with biological receptors and other cellular targets, leading to a range of toxicological effects.

BDE-47 has been shown to exert neurotoxic effects, and its hydroxylated metabolites are known to be more potent in this regard. researchgate.net The mechanisms underlying its toxicity are thought to involve oxidative stress, disruption of calcium homeostasis, and interference with thyroid hormone signaling. mdpi.com

The toxicity of BDE-209 is generally considered to be lower than that of less brominated congeners due to its poor absorption and limited ability to cross cell membranes. nih.gov However, its debromination products can be more toxic. nih.gov

The biological activity of this compound is not as well-characterized as that of BDE-47. However, as an isomer of BDE-47, it is likely to share some common mechanisms of toxicity. The different substitution pattern of the bromine atoms may lead to quantitative differences in its biological potency. For example, the ability to bind to proteins like transthyretin, a thyroid hormone transport protein, is known to be influenced by the bromine substitution pattern of PBDEs and their hydroxylated metabolites.

Studies comparing different PBDE isomers have indicated that the position of the bromine atoms can significantly affect their endocrine-disrupting potential. For instance, the estrogenic or anti-estrogenic activity of hydroxylated PBDEs can vary depending on the position of the hydroxyl group and the bromine atoms on the diphenyl ether structure.

Table 3: Comparison of Known Biological Activities of Selected PBDE Congeners

| Congener | Key Biological Activities |

| This compound | Limited data available; expected to have neurotoxic and endocrine-disrupting potential. |

| BDE-47 | Neurotoxicity, endocrine disruption (thyroid hormone and estrogen signaling), oxidative stress. mdpi.comsacredheart.edunih.gov |

| BDE-209 | Lower acute toxicity, but can be metabolized to more toxic congeners; potential for developmental neurotoxicity. nih.gov |

Research Gaps and Future Directions in 2,3,3 ,4 Tetrabromodiphenyl Ether Studies

Elucidation of Underexplored Environmental Transformation Pathways and Products

While significant research has focused on the environmental presence of 2,3,3',4-Tetrabromodiphenyl ether (BDE-39), a complete picture of its transformation in the environment remains partially obscure. The primary known transformation pathways include photolytic degradation and abiotic reactions.